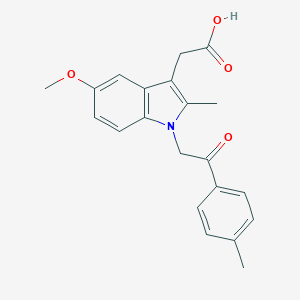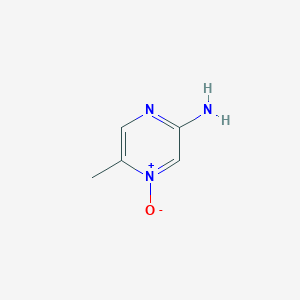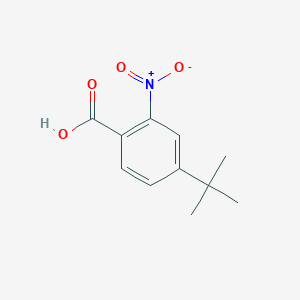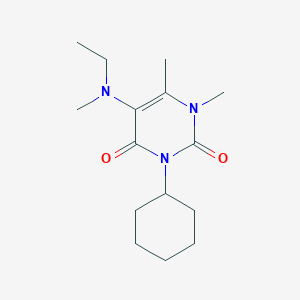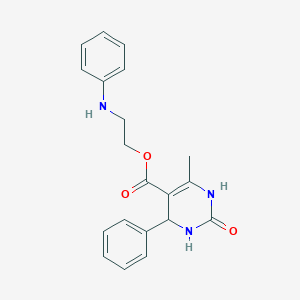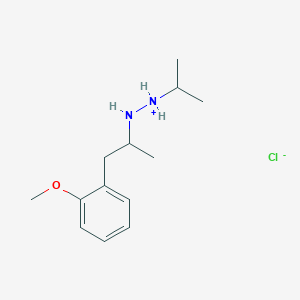
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, also known as L-Deprenyl or selegiline, is a selective and irreversible monoamine oxidase B (MAO-B) inhibitor. It was first synthesized in 1971 by the Hungarian chemist József Knoll, and has since been used for the treatment of Parkinson's disease and depression. In recent years, L-Deprenyl has gained attention for its potential use as a neuroprotective agent and cognitive enhancer.
Mechanism Of Action
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by irreversibly inhibiting the enzyme MAO-B, which is responsible for breaking down dopamine in the brain. By inhibiting MAO-B, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride increases dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical And Physiological Effects
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Advantages And Limitations For Lab Experiments
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments. It is a selective and irreversible MAO-B inhibitor, which means that it has a specific target and is not likely to interact with other enzymes or receptors. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied and has a well-established safety profile.
One limitation of using 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride in lab experiments is that it can be difficult to obtain in large quantities. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has a relatively short half-life, which means that it may need to be administered frequently in order to maintain therapeutic levels.
Future Directions
There are several potential future directions for research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. One area of interest is its potential use as a cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to increase levels of BDNF, which is important for learning and memory. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to improve cognitive function in animal models of aging and Alzheimer's disease.
Another area of interest is the development of novel MAO-B inhibitors based on the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride. By modifying the structure of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride, it may be possible to develop more potent and selective MAO-B inhibitors with fewer side effects.
Conclusion
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride is a selective and irreversible MAO-B inhibitor that has been used for the treatment of Parkinson's disease and depression. It has also gained attention for its potential use as a neuroprotective agent and cognitive enhancer. 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride works by increasing dopamine levels in the brain and has been shown to have antioxidant and anti-inflammatory effects. While 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has several advantages for use in lab experiments, there are also some limitations, such as its short half-life. Future research on 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride may focus on its potential use as a cognitive enhancer and the development of novel MAO-B inhibitors.
Synthesis Methods
The synthesis of 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride involves the reaction of 2-phenylpropanal with hydrazine to form 2-phenylpropylhydrazine. This intermediate is then reacted with o-methoxyphenethylbromide to form 1-isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Scientific Research Applications
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been extensively studied for its neuroprotective properties. It has been shown to increase dopamine levels in the brain, which can help improve symptoms of Parkinson's disease. In addition, 1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride has been shown to have antioxidant and anti-inflammatory effects, which can help protect neurons from damage.
properties
CAS RN |
102583-72-2 |
|---|---|
Product Name |
1-Isopropyl-2-(o-methoxy-alpha-methylphenethyl)hydrazine hydrochloride |
Molecular Formula |
C13H23ClN2O |
Molecular Weight |
258.79 g/mol |
IUPAC Name |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C13H22N2O.ClH/c1-10(2)14-15-11(3)9-12-7-5-6-8-13(12)16-4;/h5-8,10-11,14-15H,9H2,1-4H3;1H |
InChI Key |
DNBHHOFCLSUKLD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
Canonical SMILES |
CC(C)[NH2+]NC(C)CC1=CC=CC=C1OC.[Cl-] |
synonyms |
[1-(2-methoxyphenyl)propan-2-ylamino]-propan-2-yl-azanium chloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B11556.png)
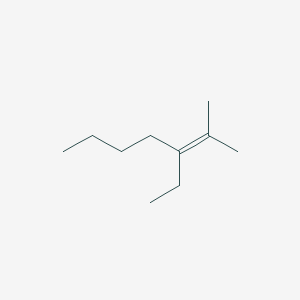
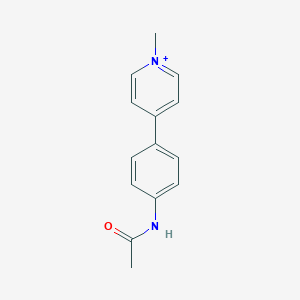
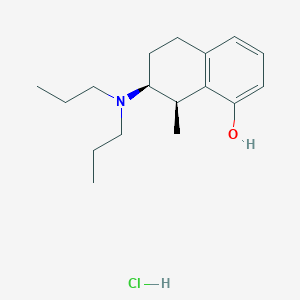

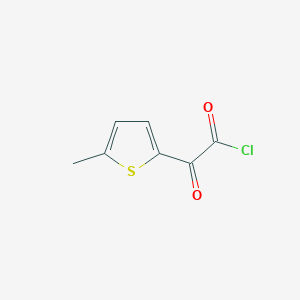
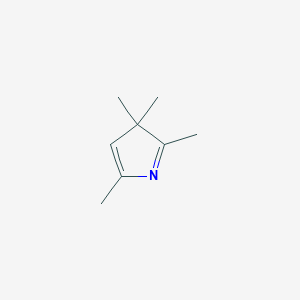
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
![1-[4-(Trifluoromethyl)benzyl]piperazine](/img/structure/B11577.png)
